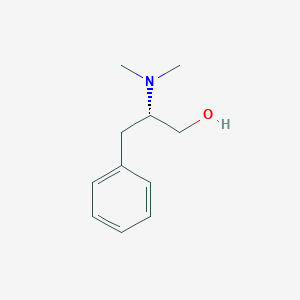
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL is a chiral amine compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl group, and a hydroxyl group attached to a chiral carbon atom. Its stereochemistry is denoted by the (2S) configuration, indicating the specific spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Dimethylamino)-3-phenylpropan-1-OL typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations . This approach is appealing due to its straightforward and efficient nature, allowing for the direct transformation of substrates into the desired chiral amine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: Tertiary amines can be oxidized to form amine oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines or alcohols.
Substitution: Substituted amines or amides.
Applications De Recherche Scientifique
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various pharmaceuticals and natural compounds.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Mécanisme D'action
The mechanism of action of (2S)-2-(Dimethylamino)-3-phenylpropan-1-OL involves its interaction with specific molecular targets and pathways. The dimethylamino group allows the compound to act as a nucleophile, participating in various biochemical reactions. Its chiral nature enables it to interact selectively with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-2-(Dimethylamino)-3-phenylpropan-1-OL: The enantiomer of the compound, differing in its stereochemistry.
N,N-Dimethylenamino derivatives: Compounds with similar functional groups but different structural arrangements.
Uniqueness
(2S)-2-(Dimethylamino)-3-phenylpropan-1-OL is unique due to its specific (2S) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, interaction with biological targets, and overall effectiveness in various applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(2S)-2-(dimethylamino)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-12(2)11(9-13)8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3/t11-/m0/s1 |
Clé InChI |
WWJAUYRBYPFPDH-NSHDSACASA-N |
SMILES isomérique |
CN(C)[C@@H](CC1=CC=CC=C1)CO |
SMILES canonique |
CN(C)C(CC1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



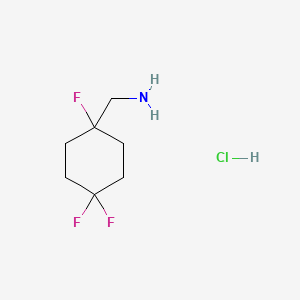
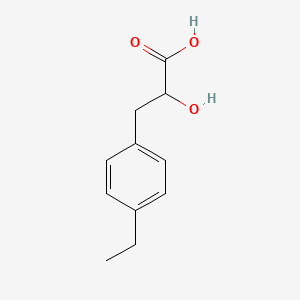

![6-Bromo-3-(ethylsulfanyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B13473522.png)

![6-(Trifluoromethyl)spiro[3.3]heptan-1-one](/img/structure/B13473539.png)
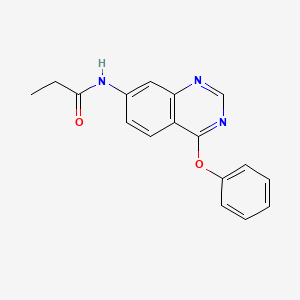
![4-(Bromomethyl)spiro[2.3]hexane](/img/structure/B13473552.png)

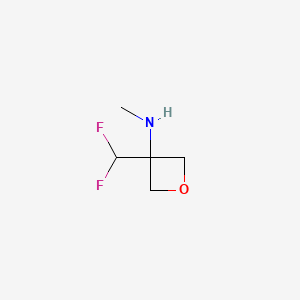
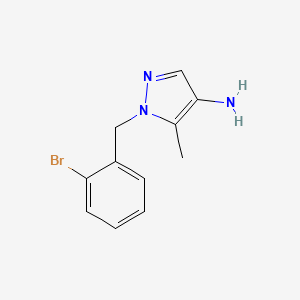

![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
